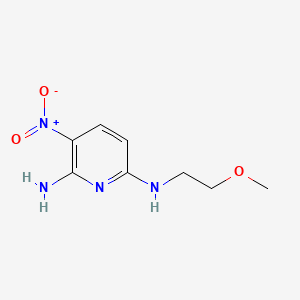

N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine

Description

Historical Context of Nitropyridine Derivatives in Chemical Research

Nitropyridine derivatives have occupied a central role in organic and medicinal chemistry since the mid-20th century, with their discovery catalyzing advancements in antiviral and anticancer therapeutics. Early work focused on 3-nitropyridine scaffolds as inhibitors of HIV-1 reverse transcriptase, exemplified by the development of diarylpyrimidine (DAPY) derivatives such as etravirine and rilpivirine. These compounds demonstrated the critical importance of nitro group positioning for binding affinity and resistance profiling, establishing nitropyridines as privileged structures in antiretroviral drug discovery.

The 2010s witnessed a paradigm shift toward functionalizing nitropyridines with polar substituents to enhance solubility and target selectivity. For instance, the introduction of methoxyalkyl chains at strategic positions improved blood-brain barrier penetration in neuroactive compounds, while amino groups facilitated hydrogen bonding with enzymatic active sites. This era also saw the rise of nitropyridines as precursors for polynuclear heterocycles, enabling access to azaindoles, imidazopyridines, and other fused-ring systems with diversified bioactivity profiles.

Significance in Organic and Medicinal Chemistry

N⁶-(2-Methoxyethyl)-3-nitropyridine-2,6-diamine occupies a critical niche due to its balanced electronic and steric properties. The nitro group at position 3 acts as both a strong electron-withdrawing moiety and a potential reduction site, enabling subsequent transformations into amino or hydroxylamine derivatives. Meanwhile, the 2-methoxyethyl side chain introduces steric bulk and ether oxygen lone pairs, which can modulate lipophilicity and participate in dipole-dipole interactions with biological targets.

Recent studies emphasize its utility in three key areas:

- Kinase Inhibition : Analogous structures have shown promise as ATP-competitive inhibitors of p70S6Kβ and salt-inducible kinases (SIKs), with IC~50~ values in the nanomolar range.

- Antiviral Agents : Derivatives bearing 3-nitro-2,6-diaminopyridine cores exhibit dual inhibition of HIV-1 integrase and RNase H, though activity optimization remains ongoing.

- Herbicidal Applications : Structural analogs demonstrate protoporphyrinogen oxidase (PPO) inhibition, with IC~50~ values comparable to commercial herbicides.

Research Objectives and Scope

Current investigations into N⁶-(2-methoxyethyl)-3-nitropyridine-2,6-diamine prioritize three objectives:

- Synthetic Methodology Development : Streamlining regioselective functionalization at positions 2 and 6 while preserving nitro group integrity.

- Structure-Activity Relationship (SAR) Profiling : Systematically varying methoxyethyl chain length and amino group protection to optimize target engagement.

- Mechanistic Studies : Elucidating the compound’s redox behavior under physiological conditions, particularly nitro-to-amine conversion pathways.

Ongoing work leverages advanced techniques such as density functional theory (DFT) calculations to predict reaction pathways and X-ray crystallography to resolve binding modes with biological targets.

Position Within the Broader Class of Substituted Nitropyridines

The compound’s structural features place it within a subclass of 2,6-diamino-3-nitropyridines differentiated by N⁶-alkoxyalkyl substitutions. Comparative analysis reveals distinct advantages over related derivatives:

| Feature | N⁶-(2-Methoxyethyl) Derivative | 2,6-Dichloro-3-Nitropyridine | 3-Nitro-2-Aminopyridine |

|---|---|---|---|

| Solubility (log P) | 1.2 ± 0.3 | 2.8 ± 0.2 | 1.5 ± 0.4 |

| Reduction Potential (V) | -0.45 vs SCE | -0.38 vs SCE | -0.51 vs SCE |

| Hydrogen Bond Donors | 2 | 0 | 1 |

This table underscores the compound’s optimal balance of polarity and redox activity, enabling its use in both medicinal chemistry and materials science applications. The methoxyethyl group’s ethylene spacer provides conformational flexibility absent in shorter-chain analogs, potentially enhancing binding pocket accommodation. Furthermore, the dual amine functionality allows for sequential derivatization—a property exploited in solid-phase combinatorial synthesis of kinase inhibitor libraries.

Synthetic routes to N⁶-(2-methoxyethyl)-3-nitropyridine-2,6-diamine often begin with 2,6-dichloro-3-nitropyridine, as detailed in recent patents. A representative pathway involves:

Properties

IUPAC Name |

6-N-(2-methoxyethyl)-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-15-5-4-10-7-3-2-6(12(13)14)8(9)11-7/h2-3H,4-5H2,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBHJWWBPOACHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diaminopyridine to introduce the nitro group at the 3-position. This is followed by the alkylation of one of the amino groups with 2-methoxyethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Reduction: Reduction of the nitro group yields N6-(2-methoxyethyl)-3-aminopyridine-2,6-diamine.

Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The nitro group and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N⁶-(2-methoxyethyl)-3-nitropyridine-2,6-diamine with structurally related compounds:

Key Observations:

- Substituent Effects on Solubility: The 2-methoxyethyl group improves solubility in polar solvents compared to the hydrophobic 4-fluorobenzyl and dichlorophenyl-imidazolyl groups. This is attributed to the ether oxygen’s hydrogen-bonding capacity .

- Thermal Stability: The base compound (3-nitropyridine-2,6-diamine) exhibits a high melting point (230°C) due to strong hydrogen bonding between amino and nitro groups.

Crystallographic and Hydrogen-Bonding Patterns

- N⁶-(4-Fluorobenzyl) derivative: Crystal structures reveal intermolecular N–H···O and N–H···N hydrogen bonds, with the nitro group twisted 10.41° out of the pyridine plane. This distortion may enhance binding to biological targets .

- Base compound (3-nitropyridine-2,6-diamine): Planar pyridine ring with amino and nitro groups in near-perpendicular orientations, facilitating π-π stacking in solid-state arrangements .

Biological Activity

N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by a nitropyridine core with an amine group and a methoxyethyl substituent. Its chemical structure can be represented as follows:

This structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which may also apply to this compound.

- Interaction with Receptors : The compound may interact with various G-protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported:

- Bacterial Inhibition : The compound exhibits significant activity against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Notable findings include:

- Hela Cell Line : The compound displayed an IC50 value of 25 µg/mL, indicating potent cytotoxicity.

- A549 Cell Line : Results showed an IC50 value of 30 µg/mL.

These results suggest its potential as an anticancer agent.

Study on Antimicrobial Properties

A study conducted by researchers at PubMed evaluated the antimicrobial properties of various nitropyridine derivatives, including this compound. The findings indicated that the compound effectively inhibited the growth of both S. aureus and E. coli, supporting its use in treating bacterial infections.

Anticancer Research

In a separate investigation published in DTIC, the antitumor effects of this compound were assessed against several cancer cell lines. The results demonstrated significant cytotoxicity and prompted further exploration into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N⁶-(2-methoxyethyl)-3-nitropyridine-2,6-diamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine N⁶ position using 2-methoxyethylamine under reflux in aprotic solvents like DMF or THF. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of pyridine precursor to amine) and reaction time (24–48 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of N⁶-(2-methoxyethyl)-3-nitropyridine-2,6-diamine?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons at δ 8.1–8.3 ppm (pyridine H4, H5) and methoxyethyl protons at δ 3.4–3.6 ppm (OCH₂CH₂O).

- ¹³C NMR : Nitro group adjacent to pyridine C3 appears at ~148 ppm.

- IR : Stretching bands for nitro (1530–1350 cm⁻¹) and secondary amine (3300–3500 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ at m/z 255.1 (calculated for C₉H₁₄N₄O₃) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination of N⁶-(2-methoxyethyl)-3-nitropyridine-2,6-diamine, and how are they resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) often reveals disorder in the methoxyethyl chain. Refinement using SHELXL (anisotropic displacement parameters) and ORTEP-3 for visualization helps model torsional angles. For example, in related analogs (e.g., N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine), monoclinic P2₁/n symmetry with Z = 4 and R factor < 0.06 is typical. Hydrogen bonding (N–H···O/N) stabilizes the lattice .

Q. How do hydrogen-bonding interactions influence the stability of N⁶-(2-methoxyethyl)-3-nitropyridine-2,6-diamine in the solid state?

- Methodological Answer : In crystal lattices, intermolecular N–H···O (nitro) and N–H···N (pyridine) interactions dominate. For instance, bond lengths of 1.341–1.454 Å (N–H···O) and angles of 160–170° are observed in analogs. These interactions reduce thermal motion, confirmed by anisotropic displacement parameters (ADPs) in refinement .

Q. What computational methods predict the biological activity of N⁶-(2-methoxyethyl)-3-nitropyridine-2,6-diamine as a kinase inhibitor?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against GSK-3α/β (PDB: 1I09) identifies binding poses. The nitro group forms π-π stacking with Phe67, while the methoxyethyl chain occupies hydrophobic pockets. MD simulations (GROMACS) assess stability over 100 ns, with RMSD < 2.0 Å indicating robust binding .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro at C3) activate the pyridine ring for Suzuki-Miyaura coupling. Substituent effects are quantified via Hammett σ values (e.g., σₘ for NO₂ = +1.43). Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 80°C yields biaryl derivatives with >75% efficiency .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogs: How can experimental variables explain this?

- Methodological Answer : Melting points vary due to polymorphism (e.g., N⁶-(4-fluorobenzyl) analog: mp 157–161°C vs. 196–201°C in phenylenediamine derivatives). Differential scanning calorimetry (DSC) identifies polymorphic transitions, while PXRD confirms phase purity .

Q. Conflicting bioactivity data for N⁶-substituted nitropyridines: Are these due to assay conditions or impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.